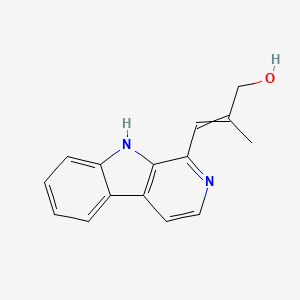
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol is a beta-carboline derivative, a class of compounds known for their diverse biological activities. Beta-carbolines are naturally occurring alkaloids found in various plants and fungi. These compounds have been studied for their potential therapeutic applications, including their roles as enzyme inhibitors and neuroprotective agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol typically involves the condensation of a beta-carboline precursor with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 9H-beta-carboline-1-carbaldehyde and 2-methylprop-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Beta-carboline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Medicine: Explored for its neuroprotective properties and potential use in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed .
Comparación Con Compuestos Similares
Similar Compounds
3-(7-hydroxy-9H-beta-carboline-1-yl)propanoic acid: Another beta-carboline derivative with similar biological activities.
1-Acetyl-beta-carboline: Known for its neuroprotective properties and enzyme inhibitory activities.
Uniqueness
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol stands out due to its unique structural features, which confer specific reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
143702-53-8 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-methyl-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14N2O/c1-10(9-18)8-14-15-12(6-7-16-14)11-4-2-3-5-13(11)17-15/h2-8,17-18H,9H2,1H3 |
Clave InChI |
DUJXQCCPDNEOQV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=NC=CC2=C1NC3=CC=CC=C23)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
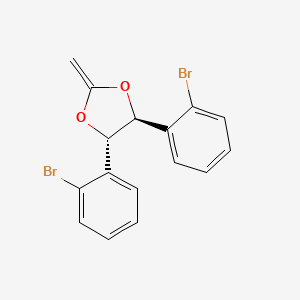
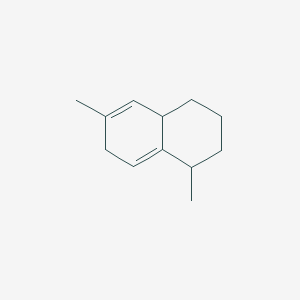
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)

![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
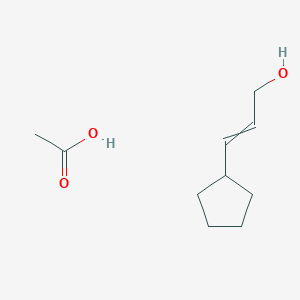

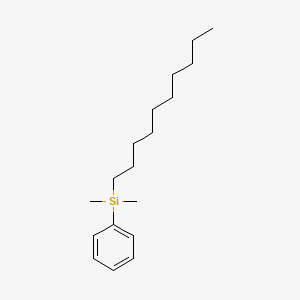
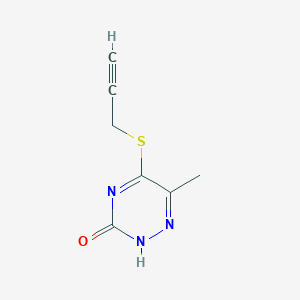

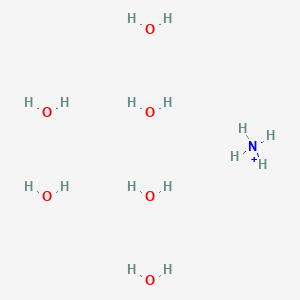
![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
